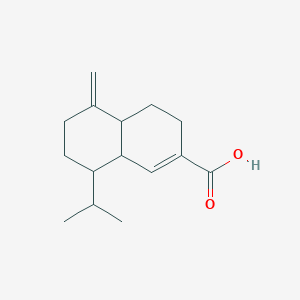

(-)-Cadin-4,10(15)-dien-11-oic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H22O2 |

|---|---|

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

DTPZSZZVUKXNSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of Cadinane Sesquiterpenoids: A Technical Overview

Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, MS, IR) for (-)-Cadin-4,10(15)-dien-11-oic acid (CAS 1124353-23-6) did not yield specific experimental datasets. The information presented herein utilizes data for a closely related and well-characterized cadinane (B1243036) sesquiterpenoid, (+)-10-hydroxy-4-cadinene, to serve as a representative technical guide for researchers, scientists, and drug development professionals. The methodologies and data presentation are intended to illustrate the standard analytical workflow for this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used in the characterization of cadinane sesquiterpenoids, using (+)-10-hydroxy-4-cadinene as a case study. The data is sourced from a study on cadinane sesquiterpenes isolated from the brown alga Dictyopteris divaricata.

Introduction to Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic carbon skeleton. These compounds are found in a wide variety of terrestrial plants and marine organisms and are known to exhibit a range of biological activities. The precise structural elucidation of these molecules is critical for understanding their chemical properties and potential therapeutic applications. This is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for (+)-10-hydroxy-4-cadinene

The following tables summarize the quantitative spectroscopic data obtained for the representative cadinane sesquiterpenoid, (+)-10-hydroxy-4-cadinene.

Table 1: ¹H NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.85 | m | |

| 2α | 1.95 | m | |

| 2β | 1.50 | m | |

| 3 | 2.15 | m | |

| 5 | 5.40 | br s | |

| 6 | 2.05 | m | |

| 7 | 1.25 | m | |

| 8α | 1.60 | m | |

| 8β | 1.40 | m | |

| 9α | 1.70 | m | |

| 9β | 1.30 | m | |

| 12 | 0.90 | d | 7.0 |

| 13 | 0.85 | d | 7.0 |

| 14 | 1.65 | s | |

| 15 | 1.20 | s |

Table 2: ¹³C NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (125 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 49.5 | CH |

| 2 | 24.5 | CH₂ |

| 3 | 31.0 | CH₂ |

| 4 | 134.5 | C |

| 5 | 121.0 | CH |

| 6 | 41.0 | CH |

| 7 | 42.0 | CH |

| 8 | 22.0 | CH₂ |

| 9 | 45.0 | CH₂ |

| 10 | 72.0 | C |

| 11 | 33.5 | CH |

| 12 | 21.5 | CH₃ |

| 13 | 16.5 | CH₃ |

| 14 | 23.5 | CH₃ |

| 15 | 24.0 | CH₃ |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for (+)-10-hydroxy-4-cadinene

| Technique | Data |

| HRESIMS | m/z 222.1984 [M]⁺ (calcd for C₁₅H₂₆O, 222.1984) |

| IR (film) | νₘₐₓ 3400, 2950, 1650, 1450, 1370 cm⁻¹ |

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the isolation and characterization of natural products.

3.1 General Experimental Procedures Optical rotations are measured on a digital polarimeter. UV spectra are obtained using a UV-visible spectrophotometer. IR spectra are recorded on an FT-IR spectrometer. NMR spectra are typically recorded on a 500 MHz spectrometer in CDCl₃, with chemical shifts referenced to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl₃). High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) mass spectrometer.

3.2 Extraction and Isolation The source material (e.g., dried algal biomass) is typically extracted with a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves an initial fractionation using vacuum liquid chromatography (VLC) over silica (B1680970) gel, followed by repeated column chromatography on silica gel and/or Sephadex LH-20. Final purification is often achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3.3 Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within the molecule.

-

Mass Spectrometry: HRESIMS is used to determine the exact molecular formula of the compound.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.

Unveiling (-)-Cadin-4,10(15)-dien-11-oic Acid: A Sesquiterpenoid from Traditional Chinese Medicine

A comprehensive examination of the discovery, history, and chemical properties of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid isolated from the traditional Chinese medicinal plant, Eupatorium lindleyanum. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the compound's origins and characteristics.

Introduction

This compound is a naturally occurring sesquiterpenoid, a class of organic compounds valued for their diverse biological activities. This particular cadinane-type sesquiterpene was first identified as a new natural product from Eupatorium lindleyanum, a plant with a long history of use in traditional Chinese medicine for treating respiratory ailments.[1][2][3] The discovery of this compound has contributed to the growing body of knowledge regarding the phytochemical constituents of this medicinally important plant species.

Discovery and History

The first documented isolation and structural elucidation of this compound was reported by a team of researchers led by Guan Ye in 2008. Their work, titled "A new cadinane (B1243036) type sesquiterpene from Eupatorium lindleyanum (Compositae)," detailed the phytochemical investigation of this plant, which led to the identification of this novel compound.[4] Eupatorium lindleyanum has been a subject of interest for its rich composition of terpenoids, which are believed to be responsible for its therapeutic properties, including anti-inflammatory and anti-asthmatic effects.[1][2][3] The isolation of this compound added a new member to the cadinane subgroup of sesquiterpenoids found within this plant.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its identification, characterization, and potential application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [5] |

| Molecular Weight | 234.33 g/mol | [5] |

| CAS Number | 1124353-23-6 | [5] |

| Appearance | Powder | [6] |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following is a detailed description of the methodologies adapted from the original research.

Plant Material and Extraction

The whole plant of Eupatorium lindleyanum was collected, air-dried, and pulverized. The powdered plant material was then subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude extract underwent a multi-step purification process to isolate the target compound. This typically involves:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Column Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, a mixture of petroleum ether and acetone (B3395972) with increasing polarity, is used to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as the carboxylic acid.

-

Optical Rotation: The specific rotation was measured to determine the stereochemistry of the compound, confirming it as the (-)-enantiomer.

Potential Biological Activity

While the original discovery paper focused on the isolation and structural elucidation, the broader context of research on Eupatorium lindleyanum suggests potential biological activities for its constituents. Sesquiterpenoids isolated from this plant have been reported to possess anti-inflammatory and cytotoxic properties.[6][7][8] Further investigation into the specific biological effects of this compound is warranted to explore its therapeutic potential.

Logical Workflow for Natural Product Discovery

The discovery of this compound followed a classical natural product chemistry workflow. This process is visualized in the diagram below.

Figure 1. A generalized workflow for the discovery and characterization of novel natural products from a plant source.

Conclusion

This compound is a significant addition to the family of cadinane-type sesquiterpenoids. Its discovery from Eupatorium lindleyanum underscores the importance of exploring traditional medicinal plants as sources of novel chemical entities. This guide provides a foundational understanding of the history, discovery, and chemical properties of this compound, which will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are encouraged to fully elucidate the biological activities and potential therapeutic applications of this intriguing molecule.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1124353-23-6 | ZUB35323 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity [agris.fao.org]

- 8. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Cadin-4,10(15)-dien-11-oic Acid: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Cadin-4,10(15)-dien-11-oic acid, a sesquiterpenoid of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its characteristics, potential biological activities, and the methodologies for its study.

Core Chemical and Physical Properties

This compound is a naturally occurring sesquiterpenoid.[1][2] Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and potent biological activities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| CAS Number | 1124353-23-6 | [1] |

| IUPAC Name | (1S,4aR,8aR)-1-isopropyl-8-methylene-1,2,3,4,4a,7,8,8a-octahydronaphthalene-6-carboxylic acid | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Optical Rotation | Not specified in available literature |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public spectral database for this specific compound is not available, the following are expected characteristic signals based on its structure and the analysis of related cadinane (B1243036) sesquiterpenoids.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to the carboxylic acid group, isopropyl group protons, and aliphatic protons of the bicyclic system. |

| ¹³C-NMR | Resonances for the carboxylic acid carbon, sp² carbons of the double bonds, and sp³ carbons of the cadinane skeleton. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretching of the alkenes, and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (234.33 g/mol ) and fragmentation patterns typical of cadinane sesquiterpenoids. |

Experimental Protocols

Isolation from Natural Sources

This compound is a natural product that can be isolated from various plant species, with Eupatorium adenophorum being a notable source.[3][4][5] A general protocol for the isolation of sesquiterpenoids from Eupatorium species is as follows:

Experimental Workflow: Isolation of Sesquiterpenoids from Eupatorium

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol (B145695) or ethyl acetate, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate).

-

Purification: Fractions containing the target compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure this compound.

Chemical Synthesis

While a specific total synthesis for this compound is not detailed in the available literature, the synthesis of the related cadalen-15-oic acid has been described.[6] These synthetic routes can serve as a foundation for developing a synthesis strategy for the target molecule. The synthesis of cadinane-type sesquiterpenes often involves multi-step processes utilizing various organic reactions to construct the characteristic bicyclic core and introduce the necessary functional groups.

Biological Activity and Signaling Pathways

Cadinane sesquiterpenoids, including this compound, are recognized for their potential anti-inflammatory properties.[1] The primary mechanism of action for many sesquiterpenoids involves the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway. The inhibition can occur at various stages, such as preventing the degradation of IκBα (the inhibitory protein of NF-κB) or blocking the nuclear translocation of the active NF-κB subunits.

Signaling Pathway: NF-κB Inhibition by Sesquiterpenoids

Caption: Potential inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Sesquiterpenoids can modulate this pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK, thereby reducing the production of pro-inflammatory mediators.

Signaling Pathway: MAPK Modulation by Sesquiterpenoids

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the context of developing novel anti-inflammatory agents. While foundational chemical data is available, this guide highlights the need for further experimental determination of its specific physical properties and detailed elucidation of its biological mechanisms of action. The provided experimental frameworks and signaling pathway diagrams offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related cadinane sesquiterpenoids.

References

- 1. This compound | 1124353-23-6 | ZUB35323 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ACG Publications - Identification of Diverse Sesquiterpenoids from Eupatorium adenophorum [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Potential Biological Activities of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane (B1243036) subclass. Sesquiterpenoids are a diverse group of natural products known for their wide range of biological activities, making them a subject of significant interest in the fields of pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the currently understood potential biological activities of this compound, with a focus on its cytotoxic and antifungal properties. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents. While direct biological data for this specific compound is limited, this paper will draw upon evidence from closely related analogues isolated from the same natural source, Eupatorium adenophorum (also known as Ageratina adenophora), to infer its potential activities.

Natural Source and Chemical Profile

This compound is a cadinane sesquiterpene that has been identified in the invasive plant species Eupatorium adenophorum. This plant is a rich source of various bioactive compounds, particularly sesquiterpenoids, which are believed to contribute to its medicinal properties and, in some cases, its toxicity.[2][3][4] The isolation and characterization of numerous cadinane derivatives from E. adenophorum have prompted investigations into their pharmacological potential.

Potential Biological Activities

Based on studies of analogous compounds from Eupatorium adenophorum, this compound is predicted to exhibit cytotoxic and antifungal activities.

Cytotoxic Activity

Research on cadinane sesquiterpenes isolated from the leaves of Eupatorium adenophorum has demonstrated their potential as cytotoxic agents. A study by He et al. (2008) reported the isolation of four new cadinane sesquiterpenes, one of which (referred to as compound 4) exhibited in vitro cytotoxicity against several human cancer cell lines: HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular carcinoma), and A2780 (ovarian cancer).[3] While the precise structure of compound 4 in this study and its direct relation to this compound require further clarification from the full-text article, this finding suggests that the cadinane skeleton is a promising scaffold for the development of novel anticancer agents.

Table 1: Cytotoxicity of a Related Cadinane Sesquiterpene from Eupatorium adenophorum

| Compound | Cell Line | Activity |

| Cadinane Sesquiterpene (Compound 4) | HCT-8 | Cytotoxic |

| Cadinane Sesquiterpene (Compound 4) | Bel-7402 | Cytotoxic |

| Cadinane Sesquiterpene (Compound 4) | A2780 | Cytotoxic |

Source: He et al., Journal of Natural Products, 2008[3]

Antifungal Activity

Several studies have highlighted the antifungal potential of cadinene sesquiterpenes from E. adenophorum. One study investigated five cadinene sesquiterpenes for their in vitro activity against four phytopathogenic fungi. One of the tested compounds, cadinan-3-ene-2,7-dione, showed significant inhibitory effects against Sclerotium rolfsii and Rhizoctonia solani.[1] Another investigation into cadinane-type sesquiterpenes from the same plant reported inhibitory activity against several wood-decaying fungi, with EC50 values ranging from 74.5 to 187.4 μg/mL.[5] These findings strongly suggest that this compound, as a member of this class of compounds, may also possess antifungal properties.

Table 2: Antifungal Activity of Cadinene Sesquiterpenes from Eupatorium adenophorum

| Compound | Fungal Species | ED50 (μg/mL) |

| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 ± 0.58 |

| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 ± 1.03 |

Source: Kundu et al., Journal of Environmental Science and Health, Part B, 2013[1]

Table 3: Antifungal Activity of Cadinane-Type Sesquiterpenes from Eupatorium adenophorum against Wood-Decaying Fungi

| Compound Class | Fungal Species | EC50 Range (μg/mL) |

| Cadinane-Type Sesquiterpenes | Inonotus hispida, Inonotus obliquus, Inonotus cuticularis | 74.5 - 187.4 |

Source: Chemistry & Biodiversity, 2023[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the cytotoxic and antifungal activities of sesquiterpenoids, based on methodologies reported in the literature for similar compounds.

Cytotoxicity Assay (MTT Assay)

A common method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT-8, Bel-7402, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound, this compound, and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

References

- 1. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity | Semantic Scholar [semanticscholar.org]

- 3. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity Assessment of Cadinene Sesquiterpenes from Eupatorium adenophorum in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of Cadinane-Type Sesquiterpenes from Eupatorium adenophorum against Wood-Decaying Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Cadin-4,10(15)-dien-11-oic Acid: A Sesquiterpenoid in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid carboxylic acid, a class of natural products with emerging significance in plant defense. While research on this specific compound is nascent, its structural relatives within the cadinane (B1243036) sesquiterpenoid family are well-established phytoalexins, particularly in commercially important crops like cotton (Gossypium spp.). This guide synthesizes the current understanding of the biosynthesis, proposed mechanism of action, and potential role of this compound in protecting plants against pathogens and herbivores. Drawing parallels from closely related and better-studied sesquiterpenoid carboxylic acids, this document provides insights into its potential efficacy and the signaling pathways that likely regulate its production. Detailed experimental protocols for the extraction, purification, and analysis of related compounds are also presented to facilitate further research in this area.

Introduction

Plants have evolved a sophisticated chemical defense system to ward off a myriad of threats, including pathogenic fungi, bacteria, and herbivorous insects. A key component of this defense arsenal (B13267) is the production of secondary metabolites, among which sesquiterpenoids play a crucial role. These 15-carbon compounds are biosynthetically derived from farnesyl pyrophosphate and exhibit a vast structural diversity, leading to a wide range of biological activities.[1]

This compound belongs to the cadinane subgroup of sesquiterpenoids. While direct evidence for its role as a phytoalexin is still emerging, its chemical structure as a carboxylic acid derivative of a cadinene backbone is noteworthy. Sesquiterpenoid carboxylic acids (SCAs) have been identified as potent defense compounds in various plant species. For instance, in wild tomato species, SCAs produced in glandular trichomes have been shown to deter insect feeding and reduce larval survival.[2]

This guide will delve into the known aspects of cadinane sesquiterpenoid biosynthesis, propose a likely biosynthetic pathway for this compound, and discuss its potential role in plant defense, supported by data from analogous compounds. Furthermore, we will explore the signaling cascades, particularly the jasmonic acid pathway, that are known to induce the production of these defensive molecules.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 precursor, farnesyl pyrophosphate (FPP).

The cyclization of FPP is the committed step in the biosynthesis of the vast array of sesquiterpenoid skeletons. In the case of cadinane sesquiterpenoids, this reaction is catalyzed by a class of enzymes known as cadinene synthases. In cotton, (+)-δ-cadinene synthase is a key enzyme that produces (+)-δ-cadinene, a precursor to various phytoalexins like gossypol.

The conversion of a sesquiterpene hydrocarbon, such as a cadinene isomer, to a carboxylic acid likely involves a series of oxidation reactions. This is often mediated by cytochrome P450 monooxygenases (CYP450s) and NAD(P)+-dependent dehydrogenases.[4] A plausible biosynthetic pathway for this compound is proposed below.

Role in Plant Defense: Evidence from Analogous Compounds

Direct quantitative data on the defensive properties of this compound are not yet available in the scientific literature. However, studies on other sesquiterpenoid carboxylic acids provide strong evidence for their role in protecting plants against herbivores.

A study on the wild tomato species Lycopersicon hirsutum f. typicum demonstrated that a mixture of sesquiterpenoid carboxylic acids, including (+)-(E)-α-santalen-12-oic acid, (-)-(E)-endo-α-bergamoten-12-oic acid, and (+)-(E)-endo-β-bergamoten-12-oic acid, significantly impacted the feeding behavior and survival of two major agricultural pests, Helicoverpa zea and Spodoptera exigua.[2]

Table 1: Efficacy of Sesquiterpenoid Carboxylic Acids (SCAs) Against Lepidopteran Pests

| Pest Species | Bioassay | Concentration | Effect | Reference |

|---|---|---|---|---|

| Helicoverpa zea | Artificial Diet | 2 mg SCA/g diet | Reduced larval survival and development | [2] |

| Spodoptera exigua | Artificial Diet | 2 mg SCA/g diet | Reduced larval survival and development | [2] |

| Helicoverpa zea | Leaf Application | > 2 mg SCA/g leaf | Feeding deterrence | [2] |

| Spodoptera exigua | Leaf Application | > 2 mg SCA/g leaf | Feeding deterrence |[2] |

Table 2: Concentration of Sesquiterpenoid Carboxylic Acids (SCAs) in Wild Tomato

| Plant Tissue | Condition | Concentration (mg SCA/g fresh weight) | Reference |

|---|---|---|---|

| Glandular Trichomes | Constitutive | High (specific value not reported) | [2] |

| Leaf Tissue | Constitutive | > 2 |[2] |

These data suggest that if this compound is produced in plants at comparable concentrations, it could serve as an effective defense against herbivorous insects.

Regulation of Biosynthesis: The Jasmonic Acid Signaling Pathway

The production of defensive sesquiterpenoids in plants is tightly regulated and often induced in response to pathogen attack or herbivory. The jasmonic acid (JA) signaling pathway is a central regulator of these induced defense responses.[5][6]

Upon tissue damage or perception of elicitors, the biosynthesis of jasmonic acid is initiated. JA is then conjugated to the amino acid isoleucine to form the bioactive compound jasmonoyl-isoleucine (JA-Ile).[7][8] JA-Ile acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of downstream genes, including those encoding sesquiterpene synthases and the enzymes involved in subsequent oxidation steps.[5][7]

Experimental Protocols

Extraction and Purification of Sesquiterpenoid Carboxylic Acids

This protocol is adapted from general methods for the extraction and purification of sesquiterpenoids from plant tissues.[9]

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

95% Ethanol (B145695) (EtOH)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the dried plant material in 95% EtOH at room temperature for 72 hours. Repeat the extraction three times. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Sequentially partition the aqueous suspension with solvents of increasing polarity: first with petroleum ether, then with ethyl acetate, and finally with n-butanol. Collect each fraction separately. Sesquiterpenoid carboxylic acids are expected to be enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: Pack a glass column with silica gel equilibrated with a non-polar solvent (e.g., hexane). Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Monitoring: Collect the eluate in fractions and monitor the separation using TLC. Pool the fractions containing the compounds of interest.

-

HPLC Purification: Further purify the pooled fractions using preparative or semi-preparative HPLC to isolate the pure this compound.

Quantification of Sesquiterpenoid Carboxylic Acids

Quantification is typically performed using HPLC coupled with a UV or mass spectrometry (MS) detector.

Procedure:

-

Prepare a standard curve using a purified and quantified standard of this compound.

-

Extract the plant tissue as described above (a smaller scale extraction may be sufficient).

-

Inject a known volume of the extract onto the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of the compound in the sample by comparing the peak area to the standard curve.

Conclusion and Future Directions

This compound represents a promising but understudied molecule in the field of plant chemical ecology. Based on its structure and the known biological activities of related sesquiterpenoid carboxylic acids, it is highly likely to play a role in plant defense against pathogens and herbivores.

Future research should focus on:

-

Isolation and Structure Elucidation: Confirming the presence and structure of this compound in various plant species, particularly those known to produce other cadinane sesquiterpenoids.

-

Quantitative Bioassays: Determining the specific antifungal, antibacterial, and insecticidal activities of the purified compound.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific cadinene synthase, cytochrome P450s, and dehydrogenases involved in its biosynthesis.

-

In planta Functional Analysis: Using techniques such as gene silencing or overexpression to confirm the role of this compound in plant defense in a whole-plant context.

-

Signaling and Regulation: Investigating the specific signaling pathways, beyond jasmonic acid, that may regulate its production and its potential role as a signaling molecule itself.

A deeper understanding of this compound and its role in plant defense could open new avenues for the development of novel, bio-based pesticides and for the engineering of crops with enhanced resistance to pests and diseases.

References

- 1. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 2. Sesquiterpene carboxylic acids from a wild tomato species affect larval feeding behavior and survival of Helicoverpa zea and Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sesquiterpene volatile organic compounds (VOCs) are markers of elicitation by sulfated laminarine in grapevine [frontiersin.org]

- 5. [PDF] Jasmonic acid is a crucial signal transducer in heat shock induced sesquiterpene formation in Aquilaria sinensis | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]

- 7. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Cadinane-Type Sesquiterpenes: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane-type sesquiterpenes are a large and structurally diverse class of bicyclic sesquiterpenoids derived from the cyclization of farnesyl pyrophosphate. Widely distributed in the plant kingdom, fungi, and marine organisms, these compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive review of cadinane-type sesquiterpenes, focusing on their isolation, structural elucidation, and prominent biological activities, with a particular emphasis on their potential as therapeutic agents.

Isolation and Structural Elucidation of Cadinane-Type Sesquiterpenes

The isolation and structural characterization of cadinane-type sesquiterpenes from natural sources is a critical first step in their investigation. A typical workflow involves a series of chromatographic and spectroscopic techniques.

General Workflow

The general procedure for isolating and identifying these compounds is outlined below. This multi-step process ensures the purification of individual sesquiterpenes and the accurate determination of their complex stereochemistry.

Biological Activities of Cadinane-Type Sesquiterpenes

Cadinane-type sesquiterpenes exhibit a remarkable array of biological activities, making them promising candidates for drug development. The following sections summarize their key pharmacological effects, supported by quantitative data.

Anti-inflammatory Activity

Several cadinane-type sesquiterpenes have demonstrated potent anti-inflammatory effects. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3][4]

| Compound | Source | Assay | IC50/EC50 (µM) | Reference |

| Mappianiodene | Mappianthus iodoides | NO Production Inhibition (RAW 264.7) | Equivalent to hydrocortisone | [3] |

| Phacadinane A | Curcuma phaeocaulis | NO Production Inhibition (RAW 264.7) | 3.88 ± 0.58 | [4] |

| Phacadinane B | Curcuma phaeocaulis | NO Production Inhibition (RAW 264.7) | 2.25 ± 0.71 | [4] |

| (+)-aristolone | Acanthella cavernosa | TNF-α and CCL2 release inhibition (RAW 264.7) | - | [5] |

Anti-HIV Activity

A number of cadinane-type sesquiterpenes have been identified as inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3]

| Compound | Source | Assay | EC50 (µM) | Reference |

| Mappianiodene and 7 analogues | Mappianthus iodoides | HIV-1 Reverse Transcriptase Inhibition | 0.17 to 9.28 | [3] |

Cytotoxic Activity

The potential of cadinane-type sesquiterpenes as anticancer agents has been explored through various cytotoxicity assays against different cancer cell lines.

| Compound | Source | Cell Line | IC50 (µM) | Reference |

| Compounds 1b, 2b, 4, 6, 8 | Hibiscus tiliaceus | HepG2 and Huh7 | 3.5 to 6.8 | [6][7] |

| Amorphaenes A-O (compounds 1, 5, 8, 13, 16) | Penicillium sp. HZ-5 | Pancreatic ductal adenocarcinoma (PDAC) cells | 13.1 ± 1.5 to 28.6 ± 2.9 | [8][9] |

| Mansonone E | Alangium platanifolium | SW620 (colorectal cancer) | 15.69 ± 0.56 |

Antifungal Activity

Certain cadinane (B1243036) sesquiterpenes have shown efficacy against various fungal strains, suggesting their potential as natural fungicides.

| Compound | Source | Fungal Strain | EC50 (µg/mL) | Reference |

| 6 cadinane-type sesquiterpenes | Eupatorium adenophorum | Wood-decaying fungi | 74.5 to 187.4 | [10] |

| Cadinan-3-ene-2,7-dione | Eupatorium adenophorum | Sclerotium rolfsii | 181.60 ± 0.58 | [11] |

| Cadinan-3-ene-2,7-dione | Eupatorium adenophorum | Rhizoctonia solani | 189.74 ± 1.03 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to assess the biological activities of cadinane-type sesquiterpenes.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for another 24 hours.

-

Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is quantified using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is mixed and incubated at room temperature for 10-15 minutes.

-

Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[8][12]

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.

-

Animal Model: Male CD-1 or Swiss albino mice are typically used.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.

-

Treatment: The test compound, dissolved in the same solvent, is applied topically to the TPA-treated ear, either simultaneously or shortly after TPA application. A positive control group is treated with a known anti-inflammatory drug like indomethacin.

-

Evaluation: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both ears.

-

Measurement: The weight of the ear punches is measured, and the degree of edema is calculated as the difference in weight between the TPA-treated and control ears. The percentage of inhibition of edema by the test compound is then calculated.[5][13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: The desired cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the cadinane-type sesquiterpenes for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.

-

Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The cell viability is expressed as a percentage of the control (untreated cells).[1][3]

Anti-HIV Reverse Transcriptase (RT) Assay

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxyribonucleotides (dNTPs), and the HIV-1 RT enzyme in a suitable buffer.

-

Inhibitor Addition: The cadinane-type sesquiterpenes at various concentrations are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or real-time quantitative PCR (RT-qPCR).[6][14] For example, in an ELISA-based method, biotin-labeled dUTP is incorporated into the new DNA strand, which is then captured on a streptavidin-coated plate and detected using an antibody against a digoxigenin-labeled nucleotide.[15]

Antifungal Activity Assay (Poisoned Food Technique)

This method is used to evaluate the fungitoxic effect of compounds by incorporating them into the growth medium.

-

Medium Preparation: The test compound is dissolved in a suitable solvent and mixed with a molten fungal growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The medium is then poured into Petri plates.

-

Inoculation: A small disc of mycelium from a pure culture of the test fungus is placed at the center of each plate.

-

Incubation: The plates are incubated at an optimal temperature for the growth of the fungus.

-

Measurement: The radial growth of the fungal colony is measured at regular intervals.

-

Calculation: The percentage of mycelial growth inhibition is calculated by comparing the growth in the plates containing the test compound with the growth in the control plates (medium with solvent only).[10][16][17]

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of some sesquiterpenes have been linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response.

Conclusion

Cadinane-type sesquiterpenes represent a valuable class of natural products with a wide range of promising biological activities. Their anti-inflammatory, anti-HIV, cytotoxic, and antifungal properties make them attractive lead compounds for the development of new therapeutic agents. Further research into their mechanisms of action, structure-activity relationships, and potential for chemical synthesis will be crucial in harnessing their full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the fascinating world of cadinane-type sesquiterpenes.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. BJOC - Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]

- 14. profoldin.com [profoldin.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic route for the enantioselective total synthesis of the cadinane (B1243036) sesquiterpenoid, (-)-Cadin-4,10(15)-dien-11-oic acid. This natural product and its analogs are of interest for their potential biological activities. The proposed synthesis leverages well-established synthetic methodologies, including an asymmetric Robinson annulation to establish the core stereochemistry, followed by stereocontrolled manipulations to install the requisite functional groups.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound (1) is outlined below. The target molecule can be accessed from the corresponding ethyl ester (2) via a late-stage saponification. The α,β-unsaturated ester functionality of 2 is envisioned to be installed using a Horner-Wadsworth-Emmons (HWE) reaction on the key ketone intermediate (3). The exocyclic methylene (B1212753) group at C10(15) can be formed from the ketone (4) via a Shapiro reaction. The isopropyl group can be introduced by a diastereoselective 1,4-conjugate addition of an organocuprate to the enone (5). The crucial trans-fused decalin core of 5 can be stereoselectively synthesized from the well-known (S)-Wieland-Miescher ketone (6) through a sequence of selective ketal protection and stereoselective reduction. The (S)-Wieland-Miescher ketone (6) is accessible via a well-established organocatalytic asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione (7) and methyl vinyl ketone (8).

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the proposed synthetic steps and expected outcomes for the total synthesis of this compound. Yields and stereoselectivities are estimated based on literature precedents for similar transformations.

| Step | Transformation | Starting Material | Product | Reagents | Estimated Yield (%) | Estimated Stereoselectivity |

| 1 | Asymmetric Robinson Annulation | 2-Methyl-1,3-cyclohexanedione (7) | (S)-Wieland-Miescher Ketone (6) | MVK (8), (S)-Proline, DMF | 85 | >95% ee |

| 2 | Selective Ketalization | (S)-Wieland-Miescher Ketone (6) | Ketal Protected Enone | Ethylene (B1197577) glycol, p-TsOH, Benzene (B151609) | 90 | N/A |

| 3 | Stereoselective Reduction | Ketal Protected Enone | Trans-fused Decalin | Li, NH3(l), THF, NH4Cl | 88 | >95% de (trans) |

| 4 | Ketal Deprotection | Trans-fused Decalin | Enone Intermediate (5) | aq. HCl, Acetone (B3395972) | 95 | N/A |

| 5 | 1,4-Conjugate Addition | Enone Intermediate (5) | Diketone Intermediate (4) | i-Pr2CuLi, THF, -78 °C | 80 | >90% de |

| 6 | Shapiro Reaction | Diketone Intermediate (4) | Ketone Intermediate (3) | 1. TsNHNH2, MeOH2. n-BuLi, TMEDA, Hexane (B92381) | 70 | N/A |

| 7 | Horner-Wadsworth-Emmons Reaction | Ketone Intermediate (3) | Ethyl Ester (2) | (EtO)2P(O)CH2CO2Et, NaH, THF | 85 | >95% (E-isomer) |

| 8 | Saponification | Ethyl Ester (2) | Target Molecule (1) | LiOH, THF/H2O | 95 | N/A |

Experimental Protocols

Step 1: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone (6)

Methodology: This procedure utilizes an (S)-proline-catalyzed asymmetric Robinson annulation to construct the chiral bicyclic core.[1]

-

To a solution of 2-methyl-1,3-cyclohexanedione (7) (10.0 g, 79.3 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is added (S)-proline (0.91 g, 7.9 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Methyl vinyl ketone (8) (7.3 mL, 87.2 mmol) is added dropwise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The mixture is then diluted with ethyl acetate (B1210297) (200 mL) and washed with water (3 x 100 mL) and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford (S)-Wieland-Miescher ketone (6) as a crystalline solid.

Step 2 & 3: Formation of the Trans-fused Decalin System

Methodology: This two-step sequence involves the selective protection of the non-conjugated ketone, followed by a stereoselective Birch reduction to establish the trans-decalin ring junction.[2][3]

-

Ketalization: A solution of (S)-Wieland-Miescher ketone (6) (10.0 g, 56.1 mmol), ethylene glycol (6.2 mL, 112.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 g) in benzene (150 mL) is heated to reflux with a Dean-Stark trap for 4 hours. The reaction is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the ketal-protected enone, which is used in the next step without further purification.

-

Birch Reduction: A solution of the crude ketal-protected enone in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) is added to a solution of lithium metal (1.17 g, 168.3 mmol) in liquid ammonia (B1221849) (200 mL) at -78 °C. The mixture is stirred for 1 hour, after which the reaction is quenched by the careful addition of solid ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 4: Ketal Deprotection to Yield Enone (5)

Methodology: The ketal protecting group is removed under acidic conditions to regenerate the ketone.

-

The crude product from the previous step is dissolved in a mixture of acetone (100 mL) and 3 M aqueous HCl (30 mL).

-

The solution is stirred at room temperature for 4 hours.

-

The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 75 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

-

Purification by flash chromatography (silica gel, 20% ethyl acetate in hexanes) yields the trans-fused enone (5).

Step 5: Diastereoselective Conjugate Addition to form Diketone (4)

Methodology: An organocuprate reagent is used to install the isopropyl group at the β-position of the enone with high diastereoselectivity, dictated by the existing stereocenter at the ring junction.

-

To a suspension of copper(I) iodide (11.8 g, 62.0 mmol) in anhydrous THF (150 mL) at -78 °C is added isopropyl lithium (1.6 M in pentane, 77.5 mL, 124.0 mmol) dropwise.

-

The resulting solution is stirred for 30 minutes at -78 °C.

-

A solution of enone (5) (5.0 g, 30.8 mmol) in anhydrous THF (50 mL) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

Purification by flash chromatography (silica gel, 15% ethyl acetate in hexanes) affords the diketone (4).

Step 6: Shapiro Reaction to form Ketone (3)

Methodology: The less sterically hindered ketone is converted to an exocyclic methylene group via its tosylhydrazone derivative.[4]

-

Hydrazone Formation: To a solution of diketone (4) (5.0 g, 22.5 mmol) in methanol (B129727) (100 mL) is added p-toluenesulfonylhydrazide (4.6 g, 24.7 mmol). The mixture is heated to reflux for 4 hours. Upon cooling, the tosylhydrazone precipitates and is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Olefination: The dried tosylhydrazone is suspended in a mixture of anhydrous hexane (100 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 8.1 mL, 54.0 mmol) under an argon atmosphere and cooled to -78 °C. n-Butyllithium (2.5 M in hexanes, 21.6 mL, 54.0 mmol) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. Purification by flash chromatography (silica gel, 10% ethyl acetate in hexanes) gives the ketone (3).

Step 7: Horner-Wadsworth-Emmons Reaction to form Ethyl Ester (2)

Methodology: The remaining ketone is converted to the (E)-α,β-unsaturated ester using a Horner-Wadsworth-Emmons reaction.[5][6]

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.96 g, 24.0 mmol) in anhydrous THF (80 mL) at 0 °C is added triethyl phosphonoacetate (4.8 mL, 24.0 mmol) dropwise.

-

The mixture is stirred for 30 minutes at 0 °C.

-

A solution of ketone (3) (4.1 g, 20.0 mmol) in anhydrous THF (40 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

Purification by flash chromatography (silica gel, 5% ethyl acetate in hexanes) yields the ethyl ester (2).

Step 8: Saponification to this compound (1)

Methodology: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[7]

-

To a solution of ethyl ester (2) (4.0 g, 14.6 mmol) in a 3:1 mixture of THF and water (80 mL) is added lithium hydroxide (B78521) monohydrate (1.22 g, 29.2 mmol).

-

The mixture is stirred at room temperature for 12 hours.

-

The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound (1).

Synthetic Pathway Workflow

The overall synthetic workflow from the Wieland-Miescher ketone to the target molecule is depicted below.

Caption: Proposed total synthesis workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of (-)-Cadin-4,10(15)-dien-11-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid, a class of natural products known to possess a wide range of biological activities.[1] Compounds of this nature are of significant interest in drug discovery for their potential therapeutic effects, including anti-inflammatory properties.[1] This document provides a detailed protocol for investigating the anti-inflammatory effects of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

The protocols outlined below describe methods to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These mediators are crucial in the inflammatory cascade, and their inhibition is a key indicator of anti-inflammatory activity.[2][3][4]

Data Presentation: Hypothetical Anti-Inflammatory Activity

The following table represents hypothetical data for the inhibitory effects of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells. This data is for illustrative purposes to guide researchers in presenting their findings.

| Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 18.5 ± 2.5 | 14.3 ± 2.0 | 98.7 ± 1.2 |

| 5 | 35.8 ± 3.5 | 31.5 ± 3.2 | 40.2 ± 3.8 | 33.7 ± 3.1 | 97.5 ± 1.8 |

| 10 | 58.3 ± 4.2 | 52.7 ± 4.0 | 62.1 ± 4.5 | 55.9 ± 4.1 | 96.1 ± 2.0 |

| 25 | 75.1 ± 5.1 | 70.4 ± 4.8 | 80.6 ± 5.3 | 72.8 ± 4.9 | 94.8 ± 2.3 |

| 50 | 88.9 ± 6.0 | 85.3 ± 5.5 | 92.4 ± 6.1 | 86.2 ± 5.7 | 92.3 ± 2.9 |

| IC₅₀ (µM) | 8.7 | 9.5 | 7.9 | 9.1 | >50 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

-

Procedure:

-

Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[5]

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Measurement of Nitric Oxide (NO) Production

-

Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[5]

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2

-

Principle: The concentration of TNF-α, IL-6, and PGE2 in the cell culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Seed RAW 264.7 cells (4 x 10⁵ cells/mL) in a 24-well plate and incubate overnight.[6]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.[6]

-

Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[3][6]

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.[3][6]

-

Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

References

- 1. This compound | 1124353-23-6 | ZUB35323 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Antimicrobial Evaluation of (-)-Cadin-4,10(15)-dien-11-oic Acid and Related Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a cadinane-type sesquiterpenoid, a class of natural products known for a variety of biological activities. While specific antimicrobial data for this particular compound is not extensively available in the current literature, the broader family of cadinane (B1243036) sesquiterpenoids has demonstrated notable antimicrobial and antifungal properties. These compounds, isolated from various natural sources such as plants, fungi, and marine organisms, represent a promising area for the discovery of new antimicrobial agents.

This document provides a detailed guide for the evaluation of the antimicrobial activity of this compound and other cadinane sesquiterpenoids. It includes representative data from related compounds to serve as a benchmark, along with comprehensive experimental protocols and workflow visualizations.

Data Presentation: Antimicrobial Activity of Representative Cadinane Sesquiterpenoids

The following tables summarize the antimicrobial activity of various cadinane sesquiterpenoids against a range of bacterial and fungal pathogens. This data can be used as a reference for expected activity and for the selection of appropriate microbial strains for screening.

Table 1: Antibacterial Activity of Cadinane Sesquiterpenoids

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cadinane Sesquiterpenoid 1 | Staphylococcus aureus | 64 | [1][2] |

| Cadinane Sesquiterpenoid 2 | Staphylococcus aureus | 64 | [1][2] |

| Trichocadinin B | Bacillus subtilis | 16 | [3] |

| Trichocadinin C | Bacillus subtilis | 32 | [3] |

Table 2: Antifungal Activity of Cadinane Sesquiterpenoids

| Compound | Test Organism | ED₅₀ (µg/mL) | Reference |

| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 ± 0.58 | [4][5] |

| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 ± 1.03 | [4][5] |

| α-Cadinol | Lenzites betulina | - (IC₅₀ 0.10 mM) | [6] |

| α-Cadinol | Trametes versicolor | - (IC₅₀ 0.10 mM) | [6] |

| α-Cadinol | Laetiporus sulphureus | - (IC₅₀ 0.10 mM) | [6] |

| Trichocadinin B | Candida albicans | 32 | [3] |

| Trichocadinin C | Candida albicans | 64 | [3] |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols can be adapted for the specific evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control (e.g., Gentamicin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile CAMHB.

-

Incubate the culture at 37°C with agitation until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound.

-

The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with the vehicle used to dissolve the compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the test compound at which no visible growth is observed.

-

Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Protocol 2: Determination of Antifungal Activity using the Poisoned Food Technique

This method is suitable for evaluating the antifungal activity of a compound against filamentous fungi.[4][5]

Materials:

-

Test compound

-

Fungal strains (e.g., Sclerotium rolfsii, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA)

-

Petri dishes

-

Sterile cork borer

-

Positive control (e.g., a commercial fungicide)

Procedure:

-

Preparation of Poisoned Media:

-

Prepare a stock solution of the test compound in an appropriate solvent.

-

Add different concentrations of the stock solution to molten PDA to achieve the desired final concentrations.

-

Pour the "poisoned" PDA into sterile Petri dishes and allow them to solidify.

-

Prepare control plates containing PDA with the solvent only.

-

-

Inoculation:

-

From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial disc at the center of each poisoned and control PDA plate.

-

-

Incubation:

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.

-

-

Measurement and Calculation:

-

Measure the radial growth of the fungal colony in both the control and treated plates.

-

Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

-

C = Average diameter of the fungal colony in the control plate

-

T = Average diameter of the fungal colony in the treated plate

-

-

The ED₅₀ (Effective Dose 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for antimicrobial activity evaluation.

Hypothesized Signaling Pathway for Antimicrobial Action

While the specific molecular targets of this compound are not yet elucidated, a common mechanism for lipophilic compounds like sesquiterpenoids involves the disruption of the microbial cell membrane. The following diagram illustrates a generalized, hypothetical signaling pathway.

Caption: Hypothesized mechanism of antimicrobial action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of (-)-Cadin-4,10(15)-dien-11-oic Acid and Related Cadinane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane (B1243036) class.[1] While specific in vitro cytotoxicity data for this particular compound is not extensively available in public literature, numerous studies have demonstrated the cytotoxic potential of other cadinane-type sesquiterpenoids against various cancer cell lines.[2][3][4][5][6] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for further investigation in drug discovery.[2]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound and other related natural products. The following sections include a summary of reported cytotoxicity data for similar compounds, detailed experimental protocols for commonly used cytotoxicity assays, and diagrams illustrating the experimental workflows and a potential signaling pathway.

Data Presentation: Cytotoxicity of Cadinane-Type Sesquiterpenoids

The following table summarizes the reported cytotoxic activities of various cadinane sesquiterpenoids against different human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

| Compound Name/Number | Cell Line | Cell Type | IC50 (µM) | Reference |

| Hibisceusin A (1a) | SW480 | Colon adenocarcinoma | 19.3 | [2] |

| MCF-7 | Breast adenocarcinoma | 33.3 | [2] | |

| Hibisceusin B (1b) | HepG2 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] |

| Huh7 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] | |

| Hibisceusin B (2b) | HepG2 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] |

| Huh7 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] | |

| Hibisceusin D (4) | HepG2 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] |

| Huh7 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] | |

| Hibisceusin F (6) | HepG2 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] |

| Huh7 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] | |

| Hibisceusin H (8) | HepG2 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] |

| Huh7 | Hepatocellular carcinoma | 3.5 - 6.8 | [2][4][5][6] | |

| Compound 2 | HL-60 | Promyelocytic leukemia | 12.3 | [2] |

| Compound 8 | HepG2 | Hepatocellular carcinoma | 4.9 | [2] |

| Huh7 | Hepatocellular carcinoma | 4.3 | [2] | |

| SMMC-7721 | Hepatocellular carcinoma | 3.1 | [2] | |

| Compound 9 | HepG2 | Hepatocellular carcinoma | 8.6 | [2] |

| Huh7 | Hepatocellular carcinoma | 8.8 | [2] | |

| Compound 33 | HepG2 | Hepatocellular carcinoma | 7.4 | [2] |

| Huh7 | Hepatocellular carcinoma | 7.8 | [2] | |

| SMMC-7721 | Hepatocellular carcinoma | 9.8 | [2] | |

| Amorphaene (1) | Pancreatic ductal adenocarcinoma cells | Pancreatic cancer | 13.1 ± 1.5 | [3] |

| Amorphaene (5) | Pancreatic ductal adenocarcinoma cells | Pancreatic cancer | 28.6 ± 2.9 | [3] |

| Amorphaene (8) | Pancreatic ductal adenocarcinoma cells | Pancreatic cancer | 25.4 ± 2.5 | [3] |

| Amorphaene (13) | Pancreatic ductal adenocarcinoma cells | Pancreatic cancer | 20.5 ± 2.0 | [3] |